molecular formula C8H7N3O B1447611 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone CAS No. 1522641-39-9

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone

Cat. No.: B1447611
CAS No.: 1522641-39-9
M. Wt: 161.16 g/mol
InChI Key: GCYNHVZUXWFTIQ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound may interact with other proteins involved in cellular metabolism, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins that are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active sites of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under controlled conditions, with minimal degradation . In in vitro studies, prolonged exposure to this compound has shown sustained effects on cellular processes, such as continued inhibition of kinase activity and persistent changes in gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, such as the mitochondria, further influencing its biological activity.

Preparation Methods

The synthesis of 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone involves several steps:

Chemical Reactions Analysis

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, with reagents such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its potent kinase inhibitory activity, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)6-4-11-8-7(6)9-2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYNHVZUXWFTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=NC=CN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.